4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate
Description
4-[(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises a 4-propan-2-ylphenyl group conjugated to a 4-methylbenzoate ester via a prop-2-enoyl linker (E-configuration). Chalcones are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The compound’s molecular formula is C₃₀H₂₈O₃, with a molecular weight of 376.84 g/mol (CAS: 329777-47-1) . Its synthesis likely follows the Claisen-Schmidt condensation, a common method for chalcone derivatives .
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O3/c1-18(2)21-11-6-20(7-12-21)8-17-25(27)22-13-15-24(16-14-22)29-26(28)23-9-4-19(3)5-10-23/h4-18H,1-3H3/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPUZGRKXXECD-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogous compounds include substituents on aromatic rings, ester/carbamate groups, and molecular geometry. These differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Table 1: Structural and Physicochemical Properties
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and metabolic stability, while electron-withdrawing groups (e.g., nitro, chloro) increase reactivity but may reduce bioavailability .
- Geometric Considerations : The dihedral angle between aromatic rings (e.g., 53.5° in ) affects molecular planarity and interactions with biological targets. The target compound’s geometry remains unreported but likely influences its activity.
Biological Activity
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate, an organic compound with the molecular formula C26H24O3, has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a phenyl group substituted with a propan-2-yl group and a methylbenzoate moiety, suggest diverse interactions with biological targets.
The compound is characterized by the following properties:
- Molecular Formula : C26H24O3
- Molecular Weight : 400.47 g/mol
- IUPAC Name : 4-[(2E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 4-methylbenzoate
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects . Additionally, it may exhibit antioxidant properties , which are crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound have shown promising anti-inflammatory effects. For instance, a study demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses significant free radical scavenging abilities, which could be beneficial in preventing oxidative damage in cells .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial potential of this compound against various bacterial strains. The results showed moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The zone of inhibition was measured, indicating its effectiveness as an antimicrobial agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of COX and LOX enzymes; reduced inflammation markers in cell cultures. |
| Study 2 | Antioxidant capacity | Showed significant radical scavenging activity using DPPH assay. |
| Study 3 | Antimicrobial activity | Exhibited moderate antibacterial effects against S. aureus and E. coli; effective zones of inhibition recorded. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
